Cyclo(-Leu-Phe)

Description

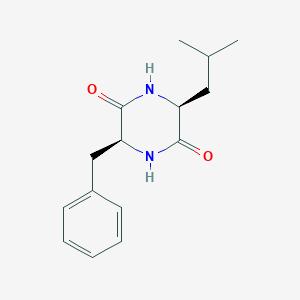

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,6S)-3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDMOMIYLJMOQJ-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993602 | |

| Record name | 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7280-77-5 | |

| Record name | Cyclo(L-Phe-L-Leu) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7280-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclo(leucyl-phenylalanyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclo(-Leu-Phe): Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(-Leu-Phe), a cyclic dipeptide composed of leucine (B10760876) and phenylalanine, is a naturally occurring 2,5-diketopiperazine that has garnered significant interest within the scientific community. Exhibiting a range of biological activities, from antimicrobial and quorum sensing inhibition to potential anticancer and immunomodulatory effects, this small molecule holds promise for various therapeutic applications. This technical guide provides a comprehensive overview of the core basic properties and structure of Cyclo(-Leu-Phe), including detailed experimental protocols and an exploration of its known signaling pathway interactions.

Core Properties and Structure

Cyclo(-Leu-Phe) is a heterocyclic organic compound with a rigid cyclic backbone. This structure is formed through the condensation of L-leucine and L-phenylalanine, resulting in a stable piperazine-2,5-dione ring.

Physicochemical Properties

A summary of the key physicochemical properties of Cyclo(-Leu-Phe) is presented in the table below, compiled from various chemical databases.

| Property | Value | Reference(s) |

| IUPAC Name | (3S,6S)-3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione | [1] |

| Molecular Formula | C₁₅H₂₀N₂O₂ | [2] |

| Molecular Weight | 260.33 g/mol | [2] |

| Appearance | White solid | [3] |

| Solubility | Soluble in DMSO (4.6 mg/mL with ultrasonic and warming), ethanol, methanol. Practically insoluble in water. | [3][3] |

| SMILES | CC(C)C[C@H]1C(=O)N--INVALID-LINK--CC2=CC=CC=C2 | [2] |

| InChIKey | QPDMOMIYLJMOQJ-STQMWFEESA-N | |

| CAS Number | 7280-77-5 | [3] |

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclo(-Leu-Phe) in CDCl₃

| Atom Position (Leucine) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | ~4.0-4.2 | ~53-55 |

| β-CH₂ | ~1.5-1.8 | ~38-40 |

| γ-CH | ~1.7-1.9 | ~24-26 |

| δ-CH₃ (x2) | ~0.9-1.0 | ~21-23 |

| Atom Position (Phenylalanine) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | ~4.1-4.3 | ~58-60 |

| β-CH₂ | ~3.0-3.2 | ~38-40 |

| Aromatic CHs | ~7.2-7.4 | ~127-130 |

| Aromatic C (quaternary) | - | ~135-137 |

| Carbonyl C (x2) | - | ~165-171 |

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocols

Synthesis of Cyclo(-Leu-Phe) via Solid-Phase Peptide Synthesis (SPPS)

While a specific, detailed protocol for the solid-phase synthesis of Cyclo(-Leu-Phe) is not extensively documented, a general and plausible methodology based on established diketopiperazine synthesis protocols is outlined below. This method involves the assembly of the linear dipeptide on a solid support, followed by cleavage and cyclization.

Materials:

-

Fmoc-Phe-Wang resin

-

Fmoc-Leu-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell Fmoc-Phe-Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the phenylalanine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Peptide Coupling: Couple Fmoc-Leu-OH to the deprotected phenylalanine on the resin. Activate Fmoc-Leu-OH with DIC and HOBt in DMF and add the mixture to the resin. Allow the reaction to proceed for 2-4 hours. Monitor the coupling reaction using a Kaiser test.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added leucine residue using 20% piperidine in DMF as described in step 2.

-

Cleavage and Cyclization: Cleave the dipeptide from the resin and induce cyclization by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours. The acidic conditions will simultaneously cleave the peptide from the resin and promote the intramolecular cyclization to form Cyclo(-Leu-Phe).

-

Work-up: Precipitate the crude cyclic dipeptide in cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether.

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the crude Cyclo(-Leu-Phe) is essential to obtain a high-purity product for biological and analytical studies. A general reverse-phase HPLC protocol is provided below.

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)

Mobile Phase:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude Cyclo(-Leu-Phe) in a minimal amount of DMSO or the initial mobile phase composition.

-

Gradient Elution: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B. Inject the sample and elute with a linear gradient of 5% to 95% Mobile Phase B over 40 minutes at a flow rate of 10 mL/min.

-

Detection: Monitor the elution at 214 nm and 254 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product.

References

An In-depth Technical Guide to the Natural Sources of Cyclo(-Leu-Phe)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural sources of Cyclo(leucyl-phenylalanine), a cyclic dipeptide (CDP) or 2,5-diketopiperazine (DKP) with significant biological activities. This guide details its occurrence in various organisms, quantitative data, biosynthetic pathways, and detailed experimental protocols for its isolation and characterization.

Natural Occurrence of Cyclo(-Leu-Phe)

Cyclo(-Leu-Phe) and its related proline-containing analogue, Cyclo(-Leu-Pro), are ubiquitously found in nature, produced by a wide array of organisms including bacteria, fungi, and plants.[1][2] These compounds are often secondary metabolites involved in various ecological interactions and exhibit a range of biological activities, such as antimicrobial, antiviral, and quorum sensing modulation.

The following table summarizes the known natural sources of Cyclo(-Leu-Phe) and related cyclodipeptides, along with reported concentrations where available.

| Natural Source (Organism/Product) | Specific Compound/Stereoisomer | Reported Concentration/Yield | Reference |

| Bacteria | |||

| Streptomyces filamentosus | Cyclo(L-Leu-L-Phe) | Data not available | [3] |

| Lactobacillus plantarum LBP-K10 | cis-Cyclo(L-Leu-L-Pro) & cis-Cyclo(L-Phe-L-Pro) | Data not available | [4][5] |

| Achromobacter xylosoxidans | Cyclo(L-Leu-L-Pro) | Data not available | [6] |

| Pseudomonas sesami BC42 | Cyclo(Leu-Pro) | Data not available | [7] |

| Streptomyces sp. US24 | Cyclo(L-Phe-L-Pro) | Data not available | [8] |

| Fungi | |||

| Alternaria alternata | Cyclo(L-Phe-L-Pro) (Maculosin) | Data not available | [9] |

| Plants | |||

| Portulaca oleracea (Purslane) | Cyclo(L-Leu-L-Phe) | Data not available | [3][10] |

| Coffea arabica (Coffee) | Cyclo(L-Leu-L-Phe) | Data not available | [3] |

| Fermented Products | |||

| Various Wines | Cyclo(Leu-Pro) | 0.1 to 1.0 mg/L | [11] |

Biosynthesis Pathways

Cyclodipeptides like Cyclo(-Leu-Phe) are primarily synthesized in organisms through two major enzymatic pathways:

-

Non-Ribosomal Peptide Synthetase (NRPS) Pathway: Large, modular enzymes known as NRPSs assemble peptides from amino acid monomers without the use of ribosomes. CDPs can be formed as final products by dedicated NRPS machinery or as by-products released prematurely from the enzyme complex.[8][12] The biosynthesis of Cyclo(L-Phe-L-Pro) by Streptomyces sp. US24 is believed to occur via an NRPS-dependent pathway.[8]

-

Cyclodipeptide Synthase (CDPS) Pathway: A more recently discovered pathway involves a family of enzymes called cyclodipeptide synthases (CDPSs). These enzymes utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, sequentially binding two different aa-tRNAs and catalyzing the formation of the dipeptide and subsequent cyclization to release the final CDP product.

Caption: Overview of NRPS and CDPS biosynthetic pathways for Cyclo(-Leu-Phe).

Experimental Protocols

This section details a generalized methodology for the isolation and purification of Cyclo(-Leu-Phe) from microbial cultures, compiled from various reported procedures.

The overall process involves culturing the microorganism, extracting the active compounds from the culture filtrate, and purifying the target molecule using chromatographic techniques.

Caption: General workflow for isolation and purification of Cyclo(-Leu-Phe).

Step 1: Microbial Cultivation

-

Organism: Lactobacillus plantarum LBP-K10.[5]

-

Medium: De Man, Rogosa and Sharpe (MRS) broth.

-

Conditions: Inoculate the broth with a fresh colony and incubate anaerobically at 37°C for 48-72 hours until the stationary phase is reached.

Step 2: Preparation of Culture Filtrate

-

Transfer the culture to centrifuge tubes.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

-

Carefully decant and collect the cell-free supernatant (culture filtrate).

Step 3: Extraction of Crude Cyclodipeptides

-

Method A: Liquid-Liquid Extraction (LLE)

-

Adjust the pH of the culture filtrate to ~7.0.

-

Perform extraction three times with an equal volume of ethyl acetate.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract in vacuo using a rotary evaporator to yield the crude extract.

-

-

Method B: Solid-Phase Extraction (SPE) [4]

-

Condition a C18-SPE resin cartridge with methanol (B129727) followed by deionized water.

-

Load the culture filtrate onto the cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the cyclodipeptides with methanol.

-

Concentrate the methanol eluate to dryness.

-

Step 4: Purification

-

Method A: Silica (B1680970) Gel Column Chromatography

-

Dissolve the crude extract in a minimal amount of solvent (e.g., dichloromethane).

-

Apply the dissolved extract to a silica gel column.

-

Elute the column with a solvent gradient, such as a gradient of methanol in dichloromethane (B109758) (e.g., 0% to 10% methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC). Pool fractions containing the desired compound.

-

-

Method B: High-Performance Liquid Chromatography (HPLC) [1]

-

Dissolve the partially purified fractions in the mobile phase.

-

Inject the sample onto a semi-preparative C18 HPLC column.

-

Elute with a linear gradient of acetonitrile (B52724) in water (e.g., 5% to 95% acetonitrile over 10-20 minutes).[1]

-

Monitor the elution at 210 nm and 254 nm.[1]

-

Collect the peak corresponding to Cyclo(-Leu-Phe) and concentrate to obtain the pure compound.

-

Step 5: Structural Characterization

-

Mass Spectrometry (MS): Confirm the molecular weight using Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] The expected molecular weight for Cyclo(-Leu-Phe) is approximately 260.33 g/mol .[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the final structure and confirm stereochemistry using 1D (¹H, ¹³C) and 2D (COSY, HMBC) NMR experiments.[13]

Biological Activity and Signaling

Cyclo(-Leu-Phe) and its analogues exhibit a variety of biological activities, often by interfering with cellular signaling pathways. For instance, many cyclodipeptides produced by bacteria act as quorum sensing (QS) molecules, regulating gene expression in a cell-density-dependent manner. In the context of antifungal activity, these compounds can disrupt crucial pathogenic processes.

Caption: Known biological activities and signaling modulation by Cyclo(-Leu-Phe) analogues.

For example, extracts from Pseudomonas sesami BC42 containing cyclo(Leu-Pro) were shown to affect sporulation and appressorium formation in the fungal pathogen Colletotrichum orbiculare, processes often regulated by MAP kinase signaling pathways.[7] Furthermore, Cyclo(L-Phe-L-Pro) from E. coli can inhibit spore formation in Magnaporthe grisea.[7] These activities highlight the potential of Cyclo(-Leu-Phe) and related compounds as leads for the development of novel antifungal agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy | NSF Public Access Repository [par.nsf.gov]

- 3. cyclo(L-leucyl-L-phenylalanyl) | C15H20N2O2 | CID 7076347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 5. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 8. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioaustralis.com [bioaustralis.com]

- 10. Cyclo(Phe-Leu) | C15H20N2O2 | CID 562691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cyclo l-phe l-pro: Topics by Science.gov [science.gov]

Cyclo(-Leu-Phe): A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(-Leu-Phe), a cyclic dipeptide composed of leucine (B10760876) and phenylalanine, has garnered significant attention in the scientific community for its diverse range of biological activities. As a member of the 2,5-diketopiperazine (DKP) class of molecules, its rigid cyclic structure confers a unique conformational stability that is believed to be a key determinant of its biological functions. This technical guide provides an in-depth overview of the current understanding of Cyclo(-Leu-Phe)'s bioactivity, consolidating available quantitative data, detailing experimental protocols for key assays, and visualizing the associated signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Quantitative Bioactivity Profile

The biological effects of Cyclo(-Leu-Phe) and its stereoisomers have been quantified across various assays. The following tables summarize the available data to facilitate a comparative analysis of its potency in different biological contexts.

Table 1: Antimicrobial Activity of Cyclo(-Leu-Phe) Stereoisomers

| Compound | Target Organism | Assay Type | Quantitative Metric (μg/mL) | Reference |

| Cyclo(L-Leu-L-Phe) | Staphylococcus aureus | Broth Microdilution | MIC: 25 | [1][2] |

| Cyclo(L-Leu-D-Phe) | Staphylococcus aureus | Broth Microdilution | MIC: 25 | [1][2] |

| Cyclo(D-Leu-L-Phe) | Staphylococcus aureus | Broth Microdilution | MIC: 12.5 | [1][2] |

| Cyclo(D-Leu-D-Phe) | Staphylococcus aureus | Broth Microdilution | MIC: 25 | [1][2] |

MIC: Minimum Inhibitory Concentration

Table 2: Aflatoxin Production Inhibition

| Compound | Target Organism | Assay Type | Quantitative Metric (mg/mL) | Reference |

| Cyclo(L-Leu-L-Pro) | Aspergillus parasiticus | Tip Culture Method | IC₅₀: 0.20 | [3] |

IC₅₀: Half-maximal Inhibitory Concentration. Note: Data for the closely related compound Cyclo(L-Leu-L-Pro) is presented here due to the limited availability of data for Cyclo(-Leu-Phe) in this specific assay.

Key Biological Activities and Mechanisms of Action

Cyclo(-Leu-Phe) exhibits a broad spectrum of biological activities, including antimicrobial, neuroprotective, and potential quorum sensing modulatory effects. The underlying mechanisms often involve the modulation of key cellular signaling pathways.

Neuroprotective Activity via PPAR-γ Activation and NF-κB Inhibition

Studies on the related compound Cyclo(L-Pro-L-Phe) have demonstrated potent neuroprotective effects against oxidative stress-induced neurodegeneration. This activity is attributed to its role as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Activation of PPAR-γ by the cyclic dipeptide leads to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and apoptosis. By suppressing NF-κB activation and its subsequent translocation to the nucleus, Cyclo(L-Pro-L-Phe) mitigates the inflammatory cascade and protects neuronal cells from damage.[4][5]

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. While direct evidence for Cyclo(-Leu-Phe) is still emerging, other cyclic dipeptides have been shown to modulate MAPK signaling. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. The potential for Cyclo(-Leu-Phe) to interact with components of the MAPK cascade, such as ERK1/2 and JNK, represents a promising avenue for future research into its therapeutic applications.[6][7][8]

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments cited in the study of Cyclo(-Leu-Phe) and related compounds.

Workflow for Bioactivity Screening of Cyclic Dipeptides

The following diagram illustrates a general workflow for the identification and characterization of the biological activities of a novel cyclic dipeptide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Cyclo(-Leu-Phe) against a specific bacterium, such as Staphylococcus aureus.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).

-

Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Cyclo(-Leu-Phe) Dilutions:

-

Prepare a stock solution of Cyclo(-Leu-Phe) in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations. The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to each well containing the Cyclo(-Leu-Phe) dilutions.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of Cyclo(-Leu-Phe) that completely inhibits visible growth of the bacterium.

-

Cytotoxicity Assay: MTT Method

This protocol assesses the cytotoxic effect of Cyclo(-Leu-Phe) on a cancer cell line, such as HeLa.

-

Cell Seeding:

-

Seed HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare serial dilutions of Cyclo(-Leu-Phe) in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (cells treated with medium containing the same concentration of solvent used to dissolve the compound).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

-

After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

-

Antiviral Activity Assay: Plaque Reduction Assay

This protocol is designed to evaluate the antiviral activity of Cyclo(-Leu-Phe) against a virus, such as Influenza A virus, in a suitable host cell line (e.g., MDCK cells).

-

Cell Seeding:

-

Seed MDCK cells in 12-well plates to form a confluent monolayer.

-

-

Virus and Compound Preparation:

-

Prepare serial dilutions of Cyclo(-Leu-Phe) in serum-free medium.

-

In separate tubes, mix each dilution of the compound with a known titer of Influenza A virus (e.g., 100 plaque-forming units, PFU).

-

Include a virus control (virus mixed with medium only).

-

-

Infection:

-

Wash the MDCK cell monolayers with PBS.

-

Inoculate the cells with the virus-compound mixtures and incubate for 1 hour at 37°C to allow for viral adsorption.

-

-

Overlay and Incubation:

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) to restrict viral spread.

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere for 2-3 days until plaques are visible.

-

-

Plaque Visualization and Counting:

-

Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration of Cyclo(-Leu-Phe) compared to the virus control.

-

The EC₅₀ value (the concentration that reduces the number of plaques by 50%) can be determined from a dose-response curve.

-

Quorum Sensing Inhibition Assay: Violacein (B1683560) Inhibition in Chromobacterium violaceum

This assay is used to screen for quorum sensing inhibitory activity by measuring the inhibition of violacein pigment production in the reporter strain Chromobacterium violaceum CV026.

-

Preparation of Bacterial Culture:

-

Grow C. violaceum CV026 in Luria-Bertani (LB) broth overnight at 30°C.

-

-

Assay Setup:

-

In a 96-well plate, add LB broth supplemented with the autoinducer N-hexanoyl-L-homoserine lactone (AHL).

-

Add serial dilutions of Cyclo(-Leu-Phe) to the wells.

-

Inoculate the wells with the overnight culture of C. violaceum CV026.

-

Include a positive control (bacteria with AHL but no compound) and a negative control (bacteria without AHL).

-

-

Incubation:

-

Incubate the plate at 30°C for 24 hours with shaking.

-

-

Quantification of Violacein:

-

After incubation, measure the optical density at 600 nm to assess bacterial growth.

-

Lyse the cells (e.g., with SDS) and extract the violacein pigment with a solvent like butanol or DMSO.

-

Measure the absorbance of the extracted violacein at 585 nm.

-

-

Data Analysis:

-

Normalize the violacein production to bacterial growth.

-

Calculate the percentage of violacein inhibition for each concentration of Cyclo(-Leu-Phe) compared to the positive control.

-

The IC₅₀ value for quorum sensing inhibition can be determined from a dose-response curve.

-

Conclusion

Cyclo(-Leu-Phe) is a promising natural product with a diverse and clinically relevant biological activity spectrum. Its demonstrated antimicrobial and potential neuroprotective properties, coupled with its ability to modulate key signaling pathways, highlight its potential as a lead compound for the development of new therapeutic agents. This technical guide provides a foundational resource for researchers to further explore the pharmacological potential of Cyclo(-Leu-Phe) and its analogs. Future research should focus on expanding the quantitative bioactivity profile, elucidating the precise molecular targets, and conducting in vivo studies to validate its therapeutic efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral Effect of Isoquercitrin against Influenza A Viral Infection via Modulating Hemagglutinin and Neuraminidase [mdpi.com]

- 4. Chromobacterium violaceum and Pseudomonas aeruginosa PAO1: Models for Evaluating Anti-Quorum Sensing Activity of Melaleuca alternifolia Essential Oil and Its Main Component Terpinen-4-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclophilin B protects SH-SY5Y human neuroblastoma cells against MPP(+)-induced neurotoxicity via JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclo(-Leu-Phe): Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-Leu-Phe), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, has emerged as a significant natural product with a diverse range of biological activities. First identified as a microbial metabolite, its presence has since been documented in various bacteria, fungi, and plants. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to Cyclo(-Leu-Phe). It details its antimicrobial, antiviral, and quorum sensing modulatory activities, as well as its role in neuroprotection and interaction with bitter taste receptors. This document consolidates quantitative data, outlines detailed experimental protocols for its synthesis and isolation, and presents elucidated signaling pathways to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Discovery and History

The formal discovery of Cyclo(-Leu-Phe) is rooted in the broader exploration of microbial secondary metabolites. While an exact first discovery paper is not readily identifiable in the public domain, its presence has been reported in various organisms, including Streptomyces filamentosus, Portulaca oleracea, and Coffea arabica[1]. Diketopiperazines, as a class, have been known for over a century, with initial discoveries dating back to the early 20th century. The identification and characterization of specific DKP variants like Cyclo(-Leu-Phe) accelerated with the advancement of analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The biosynthesis of Cyclo(-Leu-Phe) in microorganisms is primarily attributed to the action of cyclodipeptide synthases (CDPSs). These enzymes utilize aminoacyl-tRNAs as substrates to catalyze the formation of the diketopiperazine ring. The enzyme AlbC from Streptomyces noursei, for instance, is known to synthesize Cyclo(-Leu-Phe) through a ping-pong mechanism that involves the formation of a covalent intermediate with an active site serine residue[2].

Physicochemical Properties

Cyclo(-Leu-Phe) is a cyclic dipeptide formed from the amino acids leucine (B10760876) and phenylalanine. Its rigid ring structure confers enhanced stability against enzymatic degradation compared to its linear counterparts.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀N₂O₂ | [1] |

| Molecular Weight | 260.33 g/mol | [1] |

| IUPAC Name | (3S,6S)-3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione | [1] |

| CAS Number | 7280-77-5 | [1] |

Biological Activities and Quantitative Data

Cyclo(-Leu-Phe) exhibits a remarkable spectrum of biological activities, positioning it as a molecule of interest for therapeutic development.

Antimicrobial Activity

Cyclo(-Leu-Phe) and its stereoisomers have demonstrated notable antimicrobial properties. The stereochemistry of the constituent amino acids plays a crucial role in the potency of its activity.

| Stereoisomer | Microorganism | MIC (µg/mL) | Reference |

| Cyclo(L-Leu-L-Phe) | Staphylococcus aureus | 25 | [3] |

| Cyclo(L-Leu-D-Phe) | Staphylococcus aureus | 25 | [3] |

| Cyclo(D-Leu-L-Phe) | Staphylococcus aureus | 12.5 | [3] |

| Cyclo(D-Leu-D-Phe) | Staphylococcus aureus | 25 | [3] |

Antiviral Activity

While specific IC50 values for Cyclo(-Leu-Phe) against viral pathogens are not extensively reported in publicly available literature, related proline-containing cyclic dipeptides have shown inhibitory effects against influenza viruses, including H1N1 and H3N2 strains[4]. The antiviral potential of Cyclo(-Leu-Phe) warrants further investigation to quantify its efficacy.

Quorum Sensing Modulation

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor production and biofilm formation. Cyclic dipeptides are known to modulate QS systems. For instance, in the opportunistic pathogen Pseudomonas aeruginosa, the Las and Rhl quorum-sensing systems are key regulators of virulence[4]. While direct quantitative data for Cyclo(-Leu-Phe) is limited, its structural similarity to other known QS modulators suggests its potential to interfere with these signaling pathways.

Neuroprotective Effects

Studies on the related compound Cyclo(L-Pro-L-Phe) have demonstrated significant neuroprotective activity against oxidative stress-induced neurodegeneration. This effect is mediated, in part, through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and subsequent modulation of the NF-κB signaling pathway. Given the structural similarities, Cyclo(-Leu-Phe) may possess comparable neuroprotective properties, which represents a promising area for future research.

Bitter Taste Receptor Activation

Cyclic dipeptides are recognized as bitter-tasting compounds. The human genome encodes 25 functional bitter taste receptors (TAS2Rs). Dipeptides containing L-phenylalanine and L-leucine have been shown to activate a subset of these receptors, including TAS2R1 and TAS2R14[5]. The activation of these receptors by Cyclo(-Leu-Phe) likely contributes to the bitter taste profile of foods and microbial fermentation products where it is present.

Experimental Protocols

Synthesis of Cyclo(-Leu-Phe)

Method: Solid-Phase Peptide Synthesis (SPPS) followed by solution-phase cyclization.

-

Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM).

-

First Amino Acid Loading: Attach Fmoc-L-Phe-OH to the resin using N,N-diisopropylethylamine (DIPEA) in DCM. Cap any unreacted sites with methanol.

-

Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Second Amino Acid Coupling: Couple Fmoc-L-Leu-OH to the free amine of the resin-bound phenylalanine using a coupling reagent such as HATU and DIPEA in NMP.

-

Fmoc Deprotection: Remove the Fmoc group from the leucine residue as described in step 3.

-

Cleavage from Resin: Cleave the linear dipeptide from the resin using a mild acid solution, such as 20% hexafluoroisopropanol (HFIP) in DCM.

-

Cyclization: Dissolve the linear dipeptide in a large volume of DMF. Add a cyclization agent such as HATU and DIPEA and stir at room temperature for several days.

-

Purification: Purify the crude cyclic peptide by column chromatography on silica (B1680970) gel.

Isolation from Microbial Culture

Method: Solvent extraction followed by chromatographic purification.

-

Culturing: Grow the producing microorganism (e.g., Streptomyces sp.) in a suitable broth medium until the stationary phase.

-

Extraction: Centrifuge the culture broth to separate the supernatant from the cell mass. Extract the supernatant with an equal volume of ethyl acetate (B1210297).

-

Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure using a rotary evaporator.

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol.

-

Preparative TLC/HPLC: Further purify the fractions containing Cyclo(-Leu-Phe) using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the isolated Cyclo(-Leu-Phe) using NMR and mass spectrometry.

Antimicrobial Susceptibility Testing

Method: Broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Prepare a two-fold serial dilution of Cyclo(-Leu-Phe) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of Cyclo(-Leu-Phe) that completely inhibits visible growth of the microorganism.

Signaling Pathway Modulation

NF-κB Signaling Pathway

While direct studies on Cyclo(-Leu-Phe) are limited, the related Cyclo(L-Pro-L-Phe) has been shown to inhibit the activation and nuclear translocation of the p65 subunit of NF-κB. This inhibition is thought to be mediated through the activation of PPAR-γ. It is plausible that Cyclo(-Leu-Phe) could exert similar anti-inflammatory effects through this pathway.

RIG-I Signaling Pathway

The RIG-I-like receptor (RLR) pathway is a critical component of the innate immune response to viral infections. Upon recognition of viral RNA, RIG-I undergoes a conformational change and ubiquitination, leading to the activation of transcription factors IRF3 and NF-κB, and subsequent production of type I interferons. While there is no direct evidence of Cyclo(-Leu-Phe) modulating this pathway, some microbial products are known to interfere with RIG-I signaling. The potential for Cyclo(-Leu-Phe) to modulate this pathway is an area for further research.

Conclusion and Future Directions

Cyclo(-Leu-Phe) is a naturally occurring cyclic dipeptide with a compelling profile of biological activities. Its antimicrobial, potential antiviral, and immunomodulatory properties make it a promising scaffold for the development of new therapeutic agents. Future research should focus on a more comprehensive evaluation of its biological activities, including the determination of its efficacy against a wider range of pathogens and viruses, and the elucidation of its precise mechanisms of action in modulating key signaling pathways. Further investigation into its structure-activity relationships, particularly concerning its different stereoisomers, will be crucial for optimizing its therapeutic potential. The detailed experimental protocols and consolidated data presented in this guide provide a solid foundation for advancing the scientific understanding and potential applications of this intriguing molecule.

References

- 1. cyclo(L-leucyl-L-phenylalanyl) | C15H20N2O2 | CID 7076347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cyclo(L-leucyl-L-phenylalanyl) synthase(EC 2.3.2.20) - Creative Enzymes [creative-enzymes.com]

- 3. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 5. Induction of IRF-3 and IRF-7 phosphorylation following activation of the RIG-I pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclo(-Leu-Phe): A Technical Guide to Preliminary Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth overview of the preliminary studies into the mechanism of action of Cyclo(-Leu-Phe), a cyclic dipeptide with emerging interest in therapeutic research. While comprehensive data on Cyclo(-Leu-Phe) is still developing, this document consolidates the existing findings and proposes putative mechanisms based on structurally related compounds. Detailed experimental protocols and visual representations of key biological pathways are provided to facilitate further investigation into its therapeutic potential.

Introduction to Cyclo(-Leu-Phe)

Cyclo(-Leu-Phe) is a 2,5-diketopiperazine, a class of cyclic dipeptides known for their structural stability and diverse biological activities.[1] These compounds are secondary metabolites produced by various organisms, including bacteria, fungi, and plants. The rigid structure of cyclic dipeptides makes them attractive candidates for drug development due to their resistance to proteolytic degradation compared to their linear counterparts. Preliminary studies have indicated that Cyclo(-Leu-Phe) and related compounds may possess anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

Anticancer Activity and Putative Mechanisms of Action

Emerging evidence suggests that Cyclo(-Leu-Phe) exhibits cytotoxic effects against cancer cell lines. The primary proposed mechanisms of action, inferred from studies on Cyclo(-Leu-Phe) and closely related cyclic dipeptides, include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Quantitative Data on Cytotoxicity

Direct quantitative data for the anticancer activity of Cyclo(-Leu-Phe) is limited but indicative of its potential. A key study has reported its inhibitory effect on cervical cancer cells.

| Compound | Cell Line | Cancer Type | IC50 Value | Citation |

| Cyclo(-Leu-Phe) | HeLa | Cervical Cancer | 21 µg/mL | [2][4] |

Proposed Signaling Pathways

Based on preliminary data and research on analogous cyclic dipeptides, several signaling pathways are implicated in the mechanism of action of Cyclo(-Leu-Phe).

2.2.1 Induction of Apoptosis

The study on HeLa cells indicated that Cyclo(-Leu-Phe) promotes apoptosis.[2][4] This process is likely mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro- and anti-apoptotic proteins and the activation of caspases.

2.2.2 Cell Cycle Arrest

Cyclic dipeptides have been observed to induce cell cycle arrest, often at the G1/S or G2/M checkpoints.[5][6] This is typically achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs). While not yet demonstrated for Cyclo(-Leu-Phe), this remains a probable mechanism contributing to its antiproliferative effects.

2.2.3 Nrf2 Signaling Pathway

Structurally similar compounds, such as Cyclo(-Phe-Phe), have been shown to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[1] Activation of Nrf2 leads to the expression of antioxidant enzymes that can protect cells from oxidative stress, but in some cancer contexts, sustained activation can have complex effects on cell survival and death.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activities of Cyclo(-Leu-Phe). The following protocols provide a framework for investigating its anticancer properties.

Cell Viability Assay (MTT Assay)

This assay determines the effect of Cyclo(-Leu-Phe) on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

Cyclo(-Leu-Phe) stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Cyclo(-Leu-Phe) and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with Cyclo(-Leu-Phe) at the desired concentration and for the appropriate time.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Materials:

-

Treated and control cells

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with Cyclo(-Leu-Phe) for the desired duration.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest (e.g., Bcl-2, Bax, Caspase-3, Nrf2).

-

Materials:

-

Treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

-

-

Protocol:

-

Lyse treated and control cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.

-

Experimental and Logical Workflow

A systematic approach is crucial for elucidating the mechanism of action of Cyclo(-Leu-Phe). The following workflow outlines the key stages of investigation.

Conclusion and Future Directions

The preliminary evidence for the anticancer activity of Cyclo(-Leu-Phe), particularly its ability to induce apoptosis in HeLa cells, positions it as a compound of interest for further oncological research. The proposed mechanisms of action, including cell cycle arrest and modulation of the Nrf2 pathway, are based on robust findings for structurally similar cyclic dipeptides and provide a solid foundation for future studies.

To fully elucidate the therapeutic potential of Cyclo(-Leu-Phe), future research should focus on:

-

Broad-spectrum screening: Evaluating the cytotoxicity of Cyclo(-Leu-Phe) against a diverse panel of cancer cell lines to determine its spectrum of activity and selectivity.

-

In-depth mechanistic studies: Utilizing the protocols outlined in this guide to confirm the induction of apoptosis and cell cycle arrest, and to identify the specific molecular targets and signaling pathways involved.

-

In vivo studies: Assessing the efficacy and safety of Cyclo(-Leu-Phe) in preclinical animal models of cancer.

This technical guide provides the necessary framework for researchers to systematically investigate the mechanism of action of Cyclo(-Leu-Phe) and to contribute to the growing body of knowledge on the therapeutic potential of cyclic dipeptides.

References

In Silico Prediction of Cyclo(-Leu-Phe) Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-Leu-Phe) is a cyclic dipeptide with a range of reported biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The identification of its molecular targets is crucial for understanding its mechanisms of action and for the development of novel therapeutics. This technical guide provides an in-depth overview of the in silico methodologies used to predict the protein targets of Cyclo(-Leu-Phe). It details the computational approaches for target identification, summarizes potential target classes and signaling pathways based on evidence from closely related cyclic dipeptides, and provides comprehensive experimental protocols for target validation. All quantitative data are presented in structured tables, and key workflows and signaling pathways are visualized using the DOT language.

Introduction to In Silico Target Prediction for Cyclic Peptides

The identification of protein targets for small molecules is a cornerstone of modern drug discovery. For natural products like Cyclo(-Leu-Phe), computational, or in silico, approaches offer a rapid and cost-effective means to generate hypotheses about their molecular mechanisms of action. These methods can be broadly categorized into two main types: ligand-based and structure-based approaches.

-

Ligand-Based Methods: These approaches utilize the principle of chemical similarity, suggesting that molecules with similar structures are likely to have similar biological activities. Techniques such as 2D and 3D similarity searching and pharmacophore modeling are employed to screen databases of known ligands and their targets to identify potential targets for a query molecule like Cyclo(-Leu-Phe).

-

Structure-Based Methods (Reverse Docking/Target Fishing): With the wealth of protein structure information in databases like the Protein Data Bank (PDB), it is possible to screen a library of potential protein targets against a single ligand. This "reverse docking" or "target fishing" approach computationally predicts the binding affinity of Cyclo(-Leu-Phe) to a multitude of proteins, thereby identifying potential targets. This is a powerful tool for hypothesis generation when no prior knowledge of the target is available.

Computational Workflow for Cyclo(-Leu-Phe) Target Prediction

The following diagram illustrates a typical computational workflow for the in silico prediction of Cyclo(-Leu-Phe) targets, integrating both ligand-based and structure-based methods, followed by experimental validation.

Potential Target Classes and Signaling Pathways for Cyclo(-Leu-Phe)

While direct in silico target prediction studies for Cyclo(-Leu-Phe) are not extensively reported in the literature, valuable insights can be drawn from studies on structurally similar cyclic dipeptides. These analogous compounds suggest several potential target classes and signaling pathways that may be modulated by Cyclo(-Leu-Phe).

Quorum Sensing Regulation in Bacteria

Cyclic dipeptides are known to play a role in bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. For instance, Cyclo(Pro-Phe) and Cyclo(Pro-Tyr) have been investigated as potential inhibitors of the LasR protein in Pseudomonas aeruginosa. Molecular docking studies provide a theoretical basis for the binding of these cyclic dipeptides to the LasR ligand-binding domain.

Table 1: Molecular Docking Binding Energies of Cyclic Dipeptides with LasR

| Compound | Binding Energy (kcal/mol) |

| Cyclo(Pro-Phe) | -7.99 |

| Cyclo(Pro-Tyr) | -8.28 |

| 3O-C12-HSL (Natural Ligand) | -8.33 |

Note: Lower binding energy suggests a more favorable interaction.

Given its structural similarity, Cyclo(-Leu-Phe) may also interact with QS receptors in various bacteria. The diagram below illustrates the general principle of QS inhibition.

Anti-inflammatory and Neuroprotective Pathways

Studies on other cyclic dipeptides, such as Cyclo(His-Pro), have demonstrated anti-inflammatory and neuroprotective effects through the modulation of key signaling pathways like NF-κB and Nrf2.[1] Furthermore, the neuroprotective effects of Cyclo(-L-Pro-L-Phe) have been linked to the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and subsequent inhibition of NF-κB.[2]

Table 2: Bioactivity of a Related Cyclic Dipeptide, Cyclo(-L-Pro-L-Phe)

| Biological Effect | Key Target/Pathway | Observed Outcome | Reference |

| Neuroprotection | PPAR-γ, NF-κB | Reduced apoptosis and reactive oxygen species generation | [2] |

These findings suggest that Cyclo(-Leu-Phe) may exert its biological effects by interacting with components of these critical signaling cascades. The following diagram depicts the potential modulation of the NF-κB signaling pathway.

Experimental Protocols for Target Validation

Following the generation of a prioritized list of potential targets from in silico screening, experimental validation is essential to confirm these predictions. Below are detailed methodologies for key experiments.

Molecular Docking (In Silico)

Objective: To predict the binding mode and estimate the binding affinity of Cyclo(-Leu-Phe) to a putative protein target.

Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges using software like AutoDockTools or Maestro (Schrödinger).

-

-

Ligand Preparation:

-

Generate the 3D structure of Cyclo(-Leu-Phe) using a molecular builder (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Define the binding site on the target protein, typically based on the location of a known ligand or a predicted active site.

-

Perform the docking calculation using software such as AutoDock Vina, GOLD, or Glide. The program will explore various conformations and orientations of the ligand within the binding site.

-

-

Analysis:

-

Analyze the docking results to identify the most favorable binding poses based on the scoring function (e.g., binding energy in kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of binding.

-

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters of the binding interaction between Cyclo(-Leu-Phe) and a purified target protein.

Protocol:

-

Sample Preparation:

-

Express and purify the target protein to >95% purity.

-

Prepare a concentrated solution of the purified protein and a solution of Cyclo(-Leu-Phe) in the same buffer (e.g., PBS or HEPES). Accurately determine the concentrations.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument and the Cyclo(-Leu-Phe) solution into the injection syringe.

-

Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain a binding isotherm.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

-

Cellular Thermal Shift Assay (CETSA)

Objective: To assess the direct binding of Cyclo(-Leu-Phe) to its target protein in a cellular context.

Protocol:

-

Cell Treatment:

-

Culture cells that endogenously express the target protein.

-

Treat the cells with Cyclo(-Leu-Phe) or a vehicle control.

-

-

Thermal Challenge:

-

Heat aliquots of the cell lysates from both treated and control groups to a range of temperatures.

-

-

Protein Analysis:

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

-

-

Data Analysis:

-

Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Cyclo(-Leu-Phe) indicates ligand binding and stabilization of the target protein.

-

Functional Assays

Objective: To determine if the binding of Cyclo(-Leu-Phe) to the target protein modulates its biological activity.

Protocol (Example: Enzyme Inhibition Assay):

-

Assay Setup:

-

Prepare a reaction mixture containing the purified target enzyme, its substrate, and any necessary cofactors in an appropriate buffer.

-

-

Inhibition Measurement:

-

Add varying concentrations of Cyclo(-Leu-Phe) to the reaction mixture.

-

Initiate the enzymatic reaction and measure the product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

-

Data Analysis:

-

Calculate the initial reaction rates at each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The in silico prediction of protein targets for natural products like Cyclo(-Leu-Phe) is a powerful strategy to accelerate drug discovery and elucidate mechanisms of action. While direct computational studies on Cyclo(-Leu-Phe) are limited, a wealth of information from related cyclic dipeptides provides a strong foundation for hypothesizing potential targets and relevant signaling pathways, including those involved in quorum sensing, inflammation, and neuroprotection. The integration of robust computational workflows with rigorous experimental validation, utilizing techniques such as ITC, CETSA, and functional assays, is critical for confirming these predictions and advancing our understanding of the therapeutic potential of Cyclo(-Leu-Phe). This guide provides a comprehensive framework for researchers to embark on such investigations.

References

An In-depth Technical Guide to the Physicochemical Properties of Cyclo(-Leu-Phe)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(-Leu-Phe), a cyclic dipeptide composed of leucine (B10760876) and phenylalanine, is a member of the 2,5-diketopiperazine (DKP) class of molecules. These cyclic peptides are of significant interest in the fields of drug discovery and biotechnology due to their inherent structural rigidity, metabolic stability, and diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of Cyclo(-Leu-Phe), its known biological activities, and detailed experimental protocols relevant to its study.

Physicochemical Properties

The physicochemical properties of Cyclo(-Leu-Phe) are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 260.33 g/mol | --INVALID-LINK-- |

| CAS Number | 7280-77-5 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | Not experimentally determined in the reviewed literature. For reference, the melting point of the related compound Cyclo(L-Asp-L-Phe) is 270-272 °C. | |

| Solubility | DMSO: 4.6 mg/mL (17.67 mM) (requires sonication and warming) | --INVALID-LINK-- |

| Practically insoluble in water. | --INVALID-LINK-- | |

| logP (XLogP3-AA) | 2.4 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

| Topological Polar Surface Area | 58.2 Ų | --INVALID-LINK-- |

| Optical Rotation | [α]D²⁵ = -8 ± 1º (c=0.15 in MeOH) | --INVALID-LINK-- |

| Storage | Powder: -20°C for 1 year, -80°C for 2 years. In solvent: -20°C for 1 month, -80°C for 6 months. | --INVALID-LINK-- |

Biological Activities and Signaling Pathways

Cyclo(-Leu-Phe) and its analogs have been reported to exhibit a range of biological activities, including quorum sensing modulation, antimicrobial effects, and neuroprotection. The underlying signaling pathways are areas of active investigation.

Quorum Sensing

Cyclic dipeptides are known to function as signaling molecules in bacterial quorum sensing, a cell-to-cell communication mechanism that regulates gene expression in response to population density. While the specific role of Cyclo(-Leu-Phe) is still under investigation, the closely related molecule, Cyclo(-L-Phe-L-Pro), has been shown to act as a quorum-sensing signal in Vibrio vulnificus. This signaling is proposed to occur through the ToxR-LeuO-HU-RpoS pathway, leading to resistance against oxidative stress.

Antimicrobial Activity

Cyclo(-Leu-Phe) has demonstrated antimicrobial activity against various pathogens. For instance, different stereoisomers of Cyclo(-Leu-Phe) have shown activity against Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 25 µg/mL. The proposed mechanisms of action for cyclic dipeptides include the disruption of fungal cell membranes and the inhibition of enzymes involved in cell wall synthesis.

Neuroprotection

The neuroprotective effects of cyclic dipeptides are an emerging area of research. The related compound, Cyclo(-L-Pro-L-Phe), has been identified as a potent activator of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Activation of PPAR-γ can lead to the inhibition of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This mechanism is thought to contribute to neuroprotection against oxidative stress-induced neurodegeneration.

Experimental Protocols

Synthesis of Cyclo(-Leu-Phe)

This protocol is adapted from general methods for the synthesis of 2,5-diketopiperazines.

Materials:

-

L-Leucine methyl ester hydrochloride

-

N-Boc-L-Phenylalanine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ammonia (B1221849) (7N in methanol)

Procedure:

-

Dipeptide Formation:

-

Dissolve L-Leucine methyl ester hydrochloride (1.0 eq) and N-Boc-L-Phenylalanine (1.0 eq) in DCM.

-

Add HOBt (1.1 eq) and TEA (1.1 eq) to the solution and stir at room temperature for 10 minutes.

-

Cool the reaction mixture to 0°C and add DCC (1.1 eq) portion-wise.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected dipeptide ester.

-

-

Boc-Deprotection:

-

Dissolve the crude dipeptide ester in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

-

Cyclization:

-

Dissolve the deprotected dipeptide ester in methanol saturated with ammonia (or a 7N solution of ammonia in methanol).

-

Stir the solution in a sealed vessel at room temperature for 2-3 days.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude Cyclo(-Leu-Phe) by flash chromatography or recrystallization.

-

HPLC Purification of Cyclo(-Leu-Phe)

Instrumentation and Columns:

-

A standard HPLC system with a UV detector.

-

A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm for analytical; larger dimensions for preparative).

Mobile Phase:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

-

Sample Preparation: Dissolve the crude Cyclo(-Leu-Phe) in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min (analytical) or adjusted for preparative scale.

-

Detection Wavelength: 214 nm and 254 nm.

-

Gradient Program (example):

-

0-5 min: 5% B

-

5-35 min: Linear gradient from 5% to 95% B

-

35-40 min: 95% B

-

40-45 min: Linear gradient from 95% to 5% B

-

45-50 min: 5% B (re-equilibration)

-

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the purified Cyclo(-Leu-Phe).

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

Materials:

-

Cyclo(-Leu-Phe)

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain in MHB overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Preparation of Cyclo(-Leu-Phe) Dilutions:

-

Prepare a stock solution of Cyclo(-Leu-Phe) in DMSO.

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to each well containing the different concentrations of Cyclo(-Leu-Phe).

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of Cyclo(-Leu-Phe) that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

-

Neuroprotection Assay in SH-SY5Y Cells

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium supplemented with FBS and antibiotics

-

Cyclo(-Leu-Phe)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of Cyclo(-Leu-Phe) for 2 hours.

-

-

Induction of Neurotoxicity:

-

Add the neurotoxin (e.g., 6-OHDA to a final concentration of 100 µM) to the wells and incubate for 24 hours.

-

Include control wells: untreated cells, cells treated with the neurotoxin alone, and cells treated with Cyclo(-Leu-Phe) alone.

-

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

-

Conclusion

Cyclo(-Leu-Phe) is a cyclic dipeptide with interesting physicochemical properties and promising biological activities. Its potential roles in quorum sensing, antimicrobial defense, and neuroprotection make it a valuable subject for further research in drug discovery and development. The protocols and data presented in this technical guide provide a foundation for researchers to explore the therapeutic potential of this intriguing molecule.

Cyclo(-Leu-Phe): A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

Cyclo(-Leu-Phe), a cyclic dipeptide composed of leucine (B10760876) and phenylalanine, is a naturally occurring molecule with a growing body of research highlighting its diverse biological activities. As interest in this compound for potential therapeutic applications expands, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for Cyclo(-Leu-Phe), complete with experimental protocols and visual representations of key processes to facilitate its practical application in a laboratory setting.

Solubility Profile

The solubility of a compound is a critical determinant of its formulation, bioavailability, and in vitro assay design. Cyclo(-Leu-Phe) is characterized as a sparingly soluble molecule, with its solubility being highly dependent on the solvent system.

Table 1: Quantitative Solubility of Cyclo(-Leu-Phe)

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Conditions |

| Dimethyl Sulfoxide (DMSO) | 4.6[1][2] | 17.67[1][2] | Requires sonication and warming[1][2] |

Qualitative Solubility:

-

Water: Practically insoluble[3].

-

Organic Solvents: Soluble in ethanol, methanol, and dimethylformamide (DMF)[4].

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Materials:

-

Cyclo(-Leu-Phe) powder

-

Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of Cyclo(-Leu-Phe) powder to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Cyclo(-Leu-Phe) in the diluted supernatant using a validated HPLC method.

-

Calculate the original solubility in mg/mL or mM.

Workflow for determining the equilibrium solubility of Cyclo(-Leu-Phe).

Stability Profile

Understanding the stability of Cyclo(-Leu-Phe) under various conditions is crucial for ensuring the integrity of the compound during storage, formulation, and experimentation.

Table 2: Storage Stability of Cyclo(-Leu-Phe)

| Form | Storage Temperature | Duration |

| Powder | -80°C | 2 years[1][2] |

| Powder | -20°C | 1 year[1][2] |

| In Solvent | -80°C | 6 months[1][2] |

| In Solvent | -20°C | 1 month[1][2] |

pH-Dependent Stability:

Diketopiperazines, the chemical class to which Cyclo(-Leu-Phe) belongs, are known to be susceptible to epimerization under both acidic and basic conditions[5]. This can lead to the formation of diastereomers, which may have different biological activities. One study noted that a substance identified as cyclo(l-leucyl-l-prolyl) was stable after treatment with acid or alkali, though quantitative data was not provided.

Enzymatic Stability:

Cyclic dipeptides are generally more resistant to enzymatic degradation by peptidases compared to their linear counterparts. However, specific microbial enzymes have been shown to hydrolyze certain diketopiperazines. The stability in biological matrices such as plasma or in the presence of metabolic enzymes should be experimentally determined.

Experimental Protocol: Assessment of pH-Dependent Stability

This protocol outlines a general procedure to evaluate the stability of Cyclo(-Leu-Phe) at different pH values.

Materials:

-

Cyclo(-Leu-Phe) stock solution in an appropriate organic solvent (e.g., DMSO).